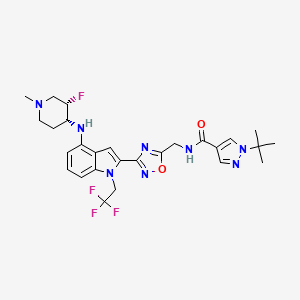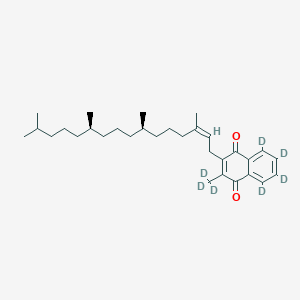
cis-Vitamin K1-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Vitamin K1-d7: is a deuterated form of cis-Vitamin K1, which is an endogenous metabolite of Vitamin KThe deuterated form, this compound, is often used in scientific research due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of cis-Vitamin K1-d7 involves the incorporation of deuterium into the cis-Vitamin K1 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Vitamin K1 in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes the extraction of Vitamin K1 from natural sources, followed by its conversion to the deuterated form through chemical reactions. The final product is purified using techniques such as liquid chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: : cis-Vitamin K1-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert this compound to its reduced forms.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides under controlled conditions
Major Products: : The major products formed from these reactions include various derivatives of this compound, which are used in further research and applications .
Applications De Recherche Scientifique
cis-Vitamin K1-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies related to Vitamin K metabolism and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in blood clotting disorders and bone health.
Industry: Used in the development of fortified foods and dietary supplements to ensure adequate Vitamin K intake .
Mécanisme D'action
The mechanism of action of cis-Vitamin K1-d7 involves its role as a cofactor for the enzyme γ-carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Vitamin K1: The trans isomer of Vitamin K1, which is biologically active and commonly found in nature.
Menaquinone-7 (MK-7): Another form of Vitamin K, which is produced through bacterial fermentation and has a longer half-life in the body.
Uniqueness: : cis-Vitamin K1-d7 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for research in various fields, including chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C31H46O2 |
|---|---|
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-2-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D |
Clé InChI |
MBWXNTAXLNYFJB-KSKBGIFYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H] |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


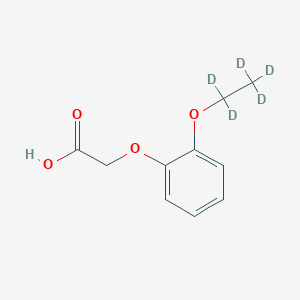
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
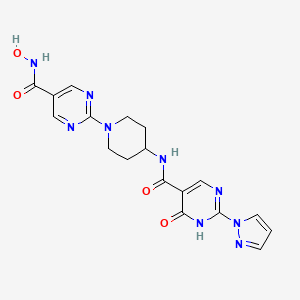
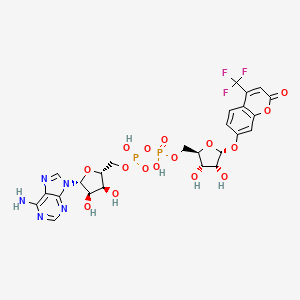
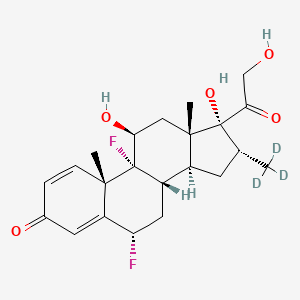
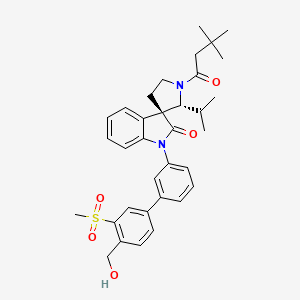
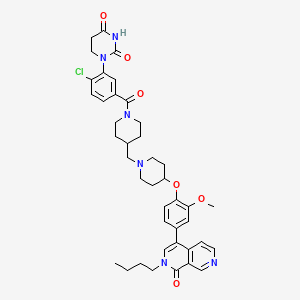
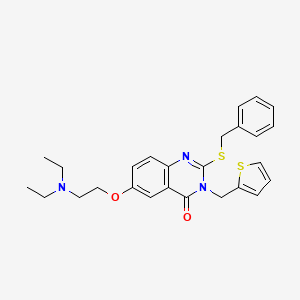
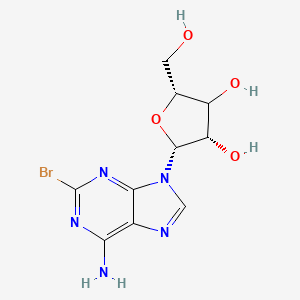
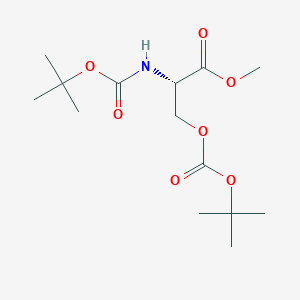
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
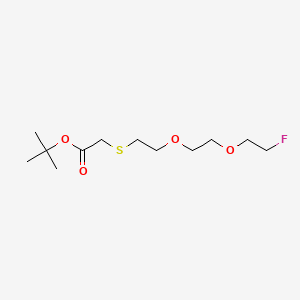
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
